2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide 2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11359242
InChI: InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O
Molecular Formula: C14H11N3O6
Molecular Weight: 317.25 g/mol

2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide

CAS No.:

Cat. No.: VC11359242

Molecular Formula: C14H11N3O6

Molecular Weight: 317.25 g/mol

* For research use only. Not for human or veterinary use.

2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide -

Molecular Formula C14H11N3O6
Molecular Weight 317.25 g/mol
IUPAC Name 2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+
Standard InChI Key OXONIXZPWKJHMW-VIZOYTHASA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O

2,4-Dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide is an organic compound belonging to the class of hydrazones. It is characterized by its unique structural features, including two hydroxyl groups and a nitro group, which contribute to its biological activities and potential applications in various fields .

Synthesis

The compound is synthesized through a condensation reaction involving 2,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. This synthesis typically occurs in an ethanol solvent under reflux conditions to ensure complete reaction and product formation.

Biological Activities and Applications

Hydrazones, including 2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide, are known for their diverse biological activities, such as antimicrobial, antifungal, and anticancer properties. The unique combination of functional groups in this compound enhances its reactivity and biological efficacy compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and materials science.

Research Findings and Applications

AspectDescription
Biological ActivityExhibits potential antimicrobial, antifungal, and anticancer properties due to its hydrazone structure.
Synthesis ConditionsRequires ethanol solvent under reflux conditions for optimal yield and purity.
Chemical StructurePlanar with an E configuration, minimal steric hindrance between benzene rings.
ApplicationsValuable in medicinal chemistry and materials science due to its unique functional groups.

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